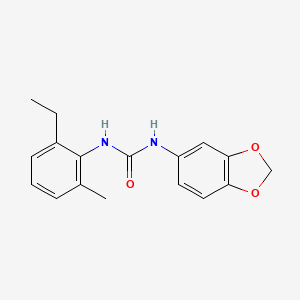![molecular formula C8H9N5S B5370047 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential antimicrobial and antiviral activities, making it a valuable subject of study in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine typically involves the reaction of pyridine derivatives with ethylsulfanyl and tetrazole groups. One common method includes the use of 2-chloropyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the ethylsulfanyl and tetrazole groups . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Biological Studies: The compound’s interaction with various biological targets is of interest in understanding its mechanism of action and potential therapeutic uses.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the growth of bacteria and viruses by interfering with their metabolic pathways. The sulfur and nitrogen atoms in the compound’s structure play a crucial role in its binding to these targets, leading to the disruption of essential biological processes .
Vergleich Mit ähnlichen Verbindungen
3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine can be compared with other sulfur-containing heterocyclic compounds, such as:
3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound also contains an ethylsulfanyl group but has a different heterocyclic ring structure.
Sulfur-containing pyrazoles: These compounds have similar sulfur and nitrogen atoms in their structure but differ in the arrangement of the heterocyclic rings.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a tetrazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3-(5-ethylsulfanyltetrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-2-14-8-10-11-12-13(8)7-4-3-5-9-6-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDSHHEMMPFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[(3-ethylisoxazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5369965.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5369966.png)
![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5369978.png)
![methyl 2-[(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5369980.png)
![(5-methyl-1H-pyrazol-3-yl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone](/img/structure/B5369986.png)


![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B5370042.png)
![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)

